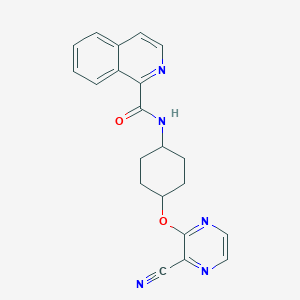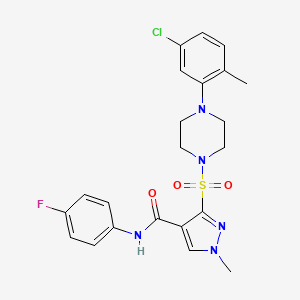
5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide involves the inhibition of various enzymes. Carbonic anhydrase, for example, is an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme by 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide results in a decrease in acid production, which can be beneficial in the treatment of various disorders such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, and xanthine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and for developing new enzyme inhibitors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and proper safety measures must be taken when working with this compound.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide. One direction involves the development of new enzyme inhibitors based on the structure of this compound. Additionally, this compound could be further studied for its potential applications in the treatment of various inflammatory and pain-related disorders. Finally, the potential toxicity of this compound could be further explored to better understand its safety profile and potential therapeutic uses.
Conclusion:
In conclusion, 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been extensively studied for its various biochemical and physiological effects and has been shown to exhibit potent inhibitory activity against various enzymes. While there are limitations to working with this compound, its potential applications in the development of new enzyme inhibitors and the treatment of various disorders make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide has been achieved using various methods. One of the most common methods involves the reaction between 5-bromoindoline-2,3-dione and 2,4-dimethoxybenzaldehyde in the presence of propionic anhydride and sulfuric acid. This reaction results in the formation of the intermediate compound, which is then reacted with sulfamic acid to yield the final product.
Applications De Recherche Scientifique
5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, and xanthine oxidase. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-(4-fluorophenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-15-3-4-16(23)13-20(15)28-9-11-29(12-10-28)33(31,32)22-19(14-27(2)26-22)21(30)25-18-7-5-17(24)6-8-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKVEFUQSCNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

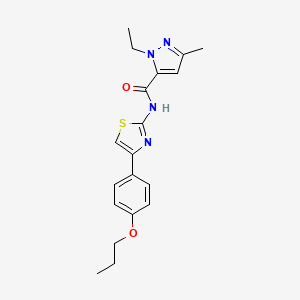
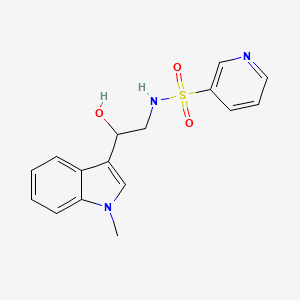
![N-(3,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2945802.png)
![(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2945804.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
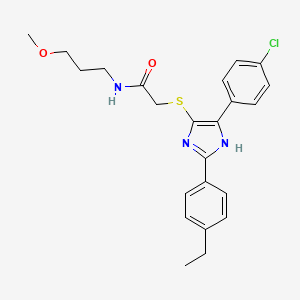
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2945810.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2945812.png)
![6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2945815.png)
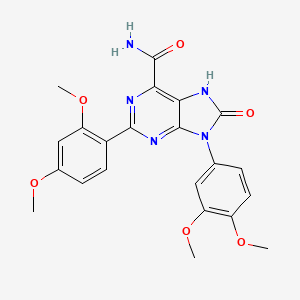
![2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2945819.png)

